molecular formula C9H8N4O2 B13476277 5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid

5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid

Cat. No.: B13476277
M. Wt: 204.19 g/mol
InChI Key: XFHFUBFCSXHKDY-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrazine ring with a carboxylic acid functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyrazine rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable pyrazine derivative under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrazine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 1-methyl-1H-pyrazol-5-ol

Uniqueness

5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid is unique due to the presence of both pyrazole and pyrazine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-13-5-6(2-12-13)7-3-11-8(4-10-7)9(14)15/h2-5H,1H3,(H,14,15)

InChI Key

XFHFUBFCSXHKDY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C=N2)C(=O)O

Origin of Product

United States

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